1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol
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Overview
Description
1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol is an organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol typically involves the following steps:
Formation of 2-methylbenzimidazole: This can be achieved by the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Alkylation: The 2-methylbenzimidazole is then alkylated with 3-chloropropan-2-ol in the presence of a base such as potassium carbonate.
Etherification: The final step involves the etherification of the intermediate with 2,4,6-trimethylphenol using a suitable catalyst like potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylbenzimidazol-1-yl)-3-phenoxypropan-2-ol
- 1-(2-methylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
- 1-(2-methylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol
Uniqueness
1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol is unique due to the presence of the 2,4,6-trimethylphenoxy group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-9-14(2)20(15(3)10-13)24-12-17(23)11-22-16(4)21-18-7-5-6-8-19(18)22/h5-10,17,23H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPMGBKEIAENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2C(=NC3=CC=CC=C32)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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